![molecular formula C10H7Cl2N3O B3036108 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-42-1](/img/structure/B3036108.png)
4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C13H11Cl2N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H11Cl2N3O3 . It contains 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Tautomeric Forms and Intramolecular Bonding
- Study by Rockley & Summers (1981) 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, a class of compounds similar to the one , have been synthesized and analyzed. These compounds exist predominantly in the (aryl1amino)methylene tautomer, featuring intramolecular hydrogen bonding between CO and exocyclic NH groups (Rockley & Summers, 1981).
Synthesis and Structural Analysis
- Research by Holzer et al. (2003) The study involved synthesizing and analyzing compounds with a structure akin to 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. Single-crystal X-ray analysis and NMR spectroscopy were used for structural elucidation, contributing to our understanding of these compounds' molecular framework (Holzer et al., 2003).
Environmental Applications
- Study by Mosaddegh et al. (2010) This research focused on developing an environmentally friendly methodology for synthesizing compounds like 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. Cellulose sulfuric acid was used as a biodegradable and eco-friendly catalyst, emphasizing green chemistry principles (Mosaddegh et al., 2010).
Mass Spectral Fragmentation Study
- Research by Keats, Rockley & Summers (1982) The mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one and related derivatives were elucidated, offering insights into the compounds' molecular structure and behavior under mass spectrometry analysis (Keats, Rockley & Summers, 1982).
Pharmaceutical Potential
- Study by Thomas et al. (2018) This study synthesized pyrazole derivatives and used computational techniques to evaluate their pharmaceutical potential, demonstrating the potential application of such compounds in drug discovery and development (Thomas et al., 2018).
properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-8(12)3-9(2-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRCYZTORRXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=CC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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